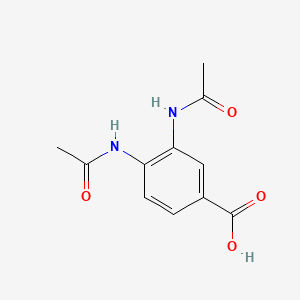

3,4-Diacetamidobenzoic acid

説明

Significance of Aromatic Carboxylic Acid Derivatives in Medicinal Chemistry and Materials Science

Aromatic carboxylic acid derivatives are fundamental building blocks in the development of new pharmaceuticals and advanced materials. numberanalytics.comnumberanalytics.com In medicinal chemistry, the carboxyl group and other substituents on the aromatic ring can interact with biological targets, leading to therapeutic effects. preprints.org For instance, many nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from aromatic carboxylic acids. numberanalytics.com In materials science, these compounds serve as monomers for the synthesis of high-performance polymers, such as polyesters and polyamides, contributing to materials with enhanced thermal and mechanical properties. numberanalytics.comchemimpex.com The ability to form coordination polymers and metal-organic frameworks (MOFs) further expands their application in areas like gas storage and catalysis. mdpi.com

Overview of Diacetamidobenzoic Acid Frameworks in Academic Inquiry

Diacetamidobenzoic acid frameworks are a specific class of substituted benzoic acids that have garnered interest in academic research. The presence of two acetamido groups, in addition to the carboxylic acid function, offers multiple sites for chemical modification and interaction. These frameworks are explored for their potential in creating complex molecular architectures and as intermediates in the synthesis of more elaborate compounds. For example, derivatives of diaminobenzoic acid, the precursor to diacetamidobenzoic acid, have been investigated as inhibitors of enzymes like insulin-regulated aminopeptidase (B13392206) (IRAP). researchgate.net

Scope and Research Trajectories for 3,4-Diacetamidobenzoic Acid

This compound, with its specific substitution pattern, is a subject of focused research. Current investigations aim to elucidate its synthetic pathways, characterize its physicochemical and spectroscopic properties, and explore its utility as a precursor in the synthesis of novel compounds with potential biological activity or material applications. fishersci.be Research is also directed towards its application in creating new polymers and functional materials.

Structure

3D Structure

特性

IUPAC Name |

3,4-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTLCMPYQOFKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371023 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-56-9 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties of 3,4 Diacetamidobenzoic Acid

Synthetic Methodologies

The synthesis of this compound typically starts from 4-aminobenzoic acid. researchgate.net A common route involves a multi-step process:

Acetylation: The amino group of 4-aminobenzoic acid is first protected by acetylation using acetic anhydride (B1165640). researchgate.net

Nitration: The resulting p-acetylaminobenzoic acid undergoes nitration to introduce a nitro group at the 3-position. researchgate.net

Hydrolysis: The acetyl group is then selectively removed by hydrolysis. researchgate.net

Reduction: The nitro group is reduced to an amino group, yielding 3,4-diaminobenzoic acid. researchgate.net

Final Acetylation: Both amino groups of 3,4-diaminobenzoic acid are then acetylated to produce the final product, this compound.

Physicochemical Characteristics

The physical and chemical properties of a compound determine its suitability for various applications.

| Property | Value |

| Molecular Formula | C11H12N2O4 |

| Appearance | Brown powder chemicalbook.com |

| Melting Point | 215 °C fishersci.com |

| Solubility | Soluble in water fishersci.com |

This table is interactive. Click on the headers to sort.

The compound's solubility in water suggests its potential use in aqueous systems. fishersci.com

Chemical Reactivity and Derivatization Strategies of 3,4 Diacetamidobenzoic Acid

Amide Bond Transformations and Modifications

The primary transformation of the acetamido groups in 3,4-diacetamidobenzoic acid is their hydrolysis to yield 3,4-diaminobenzoic acid (DABA). This deprotection is a critical step to enable further derivatization, such as heterocycle formation and metal complexation, which rely on the nucleophilicity of the free amino groups. The hydrolysis can be achieved under acidic or basic conditions, breaking the amide bond to release acetic acid and the free diamine.

While the acetamido groups are relatively inert, the parent compound, DABA, can undergo selective acylation. For instance, a one-step method has been developed for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids by coupling Fmoc-amino acids with DABA. acs.orgresearchgate.net This highlights the ability to introduce new, more complex amide functionalities once the acetamido protecting groups are removed. A study also demonstrated the transformation of resin-bound DABA into a benzotriazole (B28993) entity, which can be displaced by various nucleophiles, showcasing a pathway for C-terminal peptide modification that originates from the diamino structure. rsc.org

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group on the benzene (B151609) ring is an active site for various chemical transformations, independent of the amide groups. It exhibits typical reactivity for aromatic carboxylic acids, including deprotonation to form carboxylate salts, and conversion into more reactive derivatives like esters. libretexts.org

The relative reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides. libretexts.org The carboxylic acid group of this compound can be readily converted to an ester, for example, without affecting the stable acetamido groups. This selective reactivity allows for modifications at the C-1 position while preserving the protected amine functionalities at C-3 and C-4.

Cyclocondensation Reactions and Heterocycle Formation (e.g., benzimidazoles, quinoxalines)

This compound serves as a key starting material for the synthesis of important heterocyclic compounds like benzimidazoles and quinoxalines, following its conversion to 3,4-diaminobenzoic acid (DABA). chemicalbook.com The ortho-diamine functionality of DABA is essential for these cyclocondensation reactions.

Benzimidazoles: The reaction of DABA with various aldehydes or carboxylic acids leads to the formation of 2-substituted-1H-benzimidazole-5-carboxylic acids. chemicalbook.comnih.gov

Quinoxalines: DABA undergoes cyclocondensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583) derivatives, to form quinoxaline-6-carboxylic acids. chemicalbook.comsmolecule.comsmolecule.com A detailed study on the reaction between 1,2-diarylketones and DABA in high-temperature water showed that 2,3-diarylquinoxaline-6-carboxylic acids can be formed, although decarboxylation of DABA can be a competing side reaction. researchgate.net

These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Metal Complexation Chemistry

The ability of this compound to act as a ligand in metal complexes is almost exclusively realized through its deprotected form, 3,4-diaminobenzoic acid (DABA). The two adjacent amino groups of DABA create a powerful bidentate chelation site for various transition metals.

Research has detailed the synthesis of numerous transition metal complexes using DABA as the primary ligand.

Palladium(II) Complexes: New palladium(II) complexes with the general formula [Pd(DABA)Cl₂] have been synthesized by reacting DABA with a palladium source like Na₂PdCl₄. mdpi.comresearchgate.netnih.gov These square planar complexes have been characterized spectroscopically and studied for their potential biological activities. mdpi.com

Platinum(II) Complexes: Analogous to palladium, platinum(II) complexes of the type [Pt(DABA)X₂] (where X = Cl, Br, I) have been prepared. niscpr.res.in These complexes are synthesized from DABA and a suitable platinum(II) precursor. niscpr.res.insanggabuana.ac.id

Vanadium(IV/V) Complexes: Vanadyl(IV) and vanadate(V) complexes have been synthesized using DABA, often in combination with other ligands like acetylacetone (B45752) (acac). researchgate.net For example, complexes with the chemical formulas [VO(DABA)(acac)]·3H₂O and [VO₂(DABA)(acac)]·½H₂O have been prepared and characterized. researchgate.net Oxovanadium(IV) complexes have also been formed with Schiff bases derived from the condensation of DABA with salicylaldehyde (B1680747) derivatives. nih.gov

In metal complexes, 3,4-diaminobenzoic acid (DABA) consistently acts as a bidentate ligand, coordinating to the metal center through the nitrogen atoms of its two amino groups. mdpi.comniscpr.res.inresearchgate.net Spectroscopic evidence, such as shifts in the N-H stretching vibrations in IR spectra and downfield shifts of NH₂ protons in ¹H NMR spectra upon complexation, supports this coordination mode. mdpi.comresearchgate.netniscpr.res.in The carboxylic acid group typically remains uncoordinated, as indicated by the presence of the C=O stretching vibration in a region characteristic of a free carboxylic acid (around 1720-1730 cm⁻¹). niscpr.res.in This coordination behavior results in the formation of a stable five-membered chelate ring with the metal ion.

The resulting complexes often exhibit a square planar geometry, particularly for Pd(II) and Pt(II) ions, where two coordination sites are occupied by the diamine ligand and the remaining two by other ligands, such as halides. niscpr.res.in Vanadium complexes can adopt square pyramidal or distorted octahedral geometries depending on the oxidation state and co-ligands. researchgate.netbohrium.com

Data Tables

Table 1: Selected Palladium(II) and Platinum(II) Complexes of 3,4-Diaminobenzoic Acid (DABA)

| Complex Formula | Metal Ion | Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| [Pd(DABA)Cl₂] | Pd(II) | Square Planar | DABA acts as a bidentate ligand via the two amino groups. The complex shows potential cytotoxic activity. | mdpi.comresearchgate.netnih.gov |

| [Pt(DABA)Cl₂] | Pt(II) | Square Planar | DABA coordinates through both nitrogen atoms. The carboxylic acid group is uncoordinated. | niscpr.res.in |

| [Pt(DABA)Br₂] | Pt(II) | Square Planar | Synthesized and characterized; shows bidentate coordination of the DABA ligand. | niscpr.res.in |

Table 2: Selected Vanadium Complexes Involving 3,4-Diaminobenzoic Acid (DABA) Derivatives

| Complex Formula | Metal Ion/Oxidation State | Geometry | Ligand(s) | Reference(s) |

|---|---|---|---|---|

| [VO(DABA)(acac)]·3H₂O | V(IV) | Square Pyramidal | DABA, Acetylacetone (acac) | researchgate.net |

| [VO₂(DABA)(acac)]·½H₂O | V(V) | Distorted Octahedral | DABA, Acetylacetone (acac) | researchgate.net |

| [VOL¹] | V(IV) | Not specified | Schiff base of DABA and Salicylaldehyde | nih.gov |

| [VOL²] | V(IV) | Not specified | Schiff base of DABA and 3-Methoxysalicylaldehyde | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3,4-Diaminobenzoic acid (DABA) | |

| Palladium(II) chloride | |

| Platinum(II) chloride | |

| Vanadyl acetylacetonate | |

| Benzimidazole (B57391) | |

| Quinoxaline | |

| Acetic acid | |

| Acetylacetone (acac) | |

| Salicylaldehyde | |

| Fmoc-amino acid |

Spectroscopic Characterization and Theoretical Investigations

Vibrational Spectroscopy and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of 3,4-diacetamidobenzoic acid. jchps.comtandfonline.com The spectra are characterized by distinct absorption and scattering bands corresponding to the specific vibrational modes of the molecule.

In the FT-IR spectrum of the related compound 3,4-diaminobenzoic acid, characteristic peaks for the amino and carboxylic acid groups are observed. nih.gov For instance, the symmetric and asymmetric vibrations of the -COOH group are found at 1628 cm⁻¹ and 1371 cm⁻¹, respectively, while the NH₂ scissoring vibration appears at 1549 cm⁻¹. researchgate.net Upon acetylation to form this compound, new vibrational bands corresponding to the amide functional groups (acetamido groups) would be expected. These include the N-H stretching, C=O stretching (Amide I), and N-H bending/C-N stretching (Amide II) bands. The C=O stretching vibration of the carboxylic acid group in metal chelates of 3,4-diaminobenzoic acid has been observed in the region of 1720-1730 cm⁻¹, indicating an uncoordinated carboxylic acid group. niscpr.res.in

Raman spectroscopy provides complementary information. jchps.com For 3,4-diaminobenzoic acid, both FT-IR and FT-Raman spectra have been recorded and analyzed to assign different normal modes of the molecule. researchgate.netnih.gov Similar studies on this compound would reveal characteristic Raman shifts for the aromatic ring, the carboxylic acid, and the newly introduced acetamido groups, aiding in a complete structural confirmation.

Table 1: Characteristic Vibrational Frequencies for Functional Groups Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (broad) | |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 | niscpr.res.in |

| Amide (-NHCOCH₃) | N-H Stretch | 3350-3180 | |

| Amide (-NHCOCH₃) | C=O Stretch (Amide I) | 1680-1630 | |

| Amide (-NHCOCH₃) | N-H Bend (Amide II) | 1570-1515 | |

| Aromatic Ring | C-H Stretch | 3100-3000 | |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Note: The exact positions of the peaks for this compound would require experimental data for the specific compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. spectrabase.comresearchgate.netrsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of the precursor, 3,4-diaminobenzoic acid, the aromatic protons appear as distinct signals in the downfield region. researchgate.net For a derivative, 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid, the aromatic protons are observed in the range of 6.71 to 7.89 ppm. nih.gov For this compound, one would expect to see signals for the three aromatic protons, two amide protons (N-H), and the protons of the two methyl groups from the acetamido substituents. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the acetamido and carboxylic acid groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. spectrabase.com For a derivative of 3,4-diaminobenzoic acid, the carbon signals were assigned, with the carboxyl carbon appearing at a characteristic downfield shift. nih.gov In the ¹³C NMR spectrum of this compound, one would expect to find signals for the seven aromatic carbons (including the carboxyl carbon) and the two sets of carbons from the acetamido groups (the carbonyl and methyl carbons).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.0 - 8.5 | m |

| Amide-H (NH) | 9.0 - 10.0 | s (broad) |

| Methyl-H (CH₃) | ~2.1 | s |

| Carboxyl-H (COOH) | 12.0 - 13.0 | s (broad) |

| ¹³C NMR | ||

| Aromatic C-H | 110 - 130 | |

| Aromatic C-N | 130 - 145 | |

| Aromatic C-COOH | ~130 | |

| Carboxyl C=O | ~168 | |

| Amide C=O | ~169 | |

| Methyl C | ~25 |

Note: These are predicted values and require experimental verification. Data is inferred from similar structures. rsc.orgnih.gov

Electronic Absorption Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is employed to investigate the electronic transitions within the this compound molecule. spectrabase.comresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of the related 3,4-diaminobenzoic acid shows absorption bands that are attributed to π-π* and n-π* transitions within the benzene (B151609) ring and the carboxylic acid group. niscpr.res.in When complexed with metals like ruthenium, charge-transfer transitions from the metal d-orbitals to the π* orbitals of the diaminobenzoic acid ligand are also observed. niscpr.res.in For carbon dots synthesized from 3,4-diaminobenzoic acid, absorption peaks were noted at 226 nm, 292 nm, and 542 nm. rsc.org The introduction of acetamido groups in this compound would likely cause a shift in the absorption maxima (a chromophoric shift) due to their influence on the electronic distribution of the aromatic ring.

Quantum Chemical Calculations and Computational Modeling

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the molecular structure, vibrational frequencies, and electronic properties of this compound. spectrabase.comchemicalbook.com DFT studies on the related 3,4-diaminobenzoic acid have been performed to optimize the molecular geometry and calculate vibrational wavenumbers, showing good agreement with experimental data after scaling. researchgate.netnih.gov

Such calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. vjst.vn Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. vjst.vn For ruthenium complexes of 3,4-diaminobenzoic acid, DFT calculations have been used to determine optimized structures, which were found to have distorted octahedral geometries. researchgate.net

In silico methods, including computational modeling, are used to predict the reactivity and intermolecular interactions of this compound. diva-portal.org For instance, computational modeling of derivatives of 3,4-diaminobenzoic acid has been used to understand their inhibitory capacity against enzymes by proposing binding modes within the active site. diva-portal.org

The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, is a valuable tool for predicting reactivity. vjst.vn The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is critical for predicting how the molecule will interact with other species through hydrogen bonding, and electrostatic interactions. For inhibitors based on a 3,4-diaminobenzoic acid scaffold, molecular modeling has been instrumental in understanding their interaction with the active sites of aminopeptidases. researchgate.net

Immunomodulatory Effects

The ability of a compound to modulate the immune system can have significant therapeutic implications. This section explores the effects of this compound on key immune cells and processes.

Macrophages are pivotal cells in the innate immune system, and their activation state is critical in inflammation and immunity. researchgate.net The downregulation of macrophage activation can be a valuable therapeutic strategy for inflammatory diseases. While studies have shown that certain derivatives of 3,4-diaminobenzoic acid can effectively downregulate macrophage activation, the conducted searches yielded no specific research on whether this compound itself possesses this immunomodulatory property. nih.govescholarship.org

Antigen cross-presentation by dendritic cells is a specialized process essential for initiating cytotoxic T-cell responses against exogenous antigens, such as those from viruses and tumors. wikipedia.orgacs.orgnih.gov The modulation of this pathway is a key area of interest in immunotherapy. Research has indicated that lead compounds derived from the 3,4-diaminobenzoic acid scaffold can influence this process. nih.govescholarship.org Nevertheless, the available literature from the performed searches does not provide specific information on the role of this compound in modulating antigen cross-presentation by dendritic cells.

Antimicrobial Efficacy

Derivatives of 3,4-diaminobenzoic acid, a related compound, have been a focal point in the search for new antimicrobial agents.

Antibacterial Activity Assessments

Research has shown that derivatives of 3,4-diaminobenzoic acid possess notable antibacterial properties. smolecule.com For instance, certain Schiff base compounds and their metal complexes derived from 3,4-diaminobenzoic acid have demonstrated moderate to good antibacterial activity. researchgate.net Specifically, one copper complex showed a minimum inhibitory concentration (MIC) as low as 0.024 mg/ml against E. coli. researchgate.net Another study highlighted that methyl 3,4-diaminobenzoate (B8644857) derivatives exhibited significant antibacterial action against multidrug-resistant Staphylococci and Enterococci, with MIC values ranging from 0.5 to 4 μg/mL. The proposed mechanism for these derivatives involves the inhibition of bacterial gyrase, an essential enzyme for DNA replication.

Furthermore, conjugates of acylated bis-catecholates with ampicillin (B1664943) or amoxicillin, based on structures including 3,5-diaminobenzoic acid, have shown very strong in vitro activity against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli. nih.gov These conjugates are thought to utilize bacterial iron siderophore uptake systems to penetrate the outer membrane of Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of 3,4-Diaminobenzoic Acid Derivatives

| Derivative/Complex | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Schiff base copper complex | E. coli | MIC: 0.024 mg/ml | researchgate.net |

| Methyl 3,4-diaminobenzoate derivatives | MDR Staphylococci, Enterococci | MIC: 0.5-4 μg/mL | |

| Ampicillin/Amoxicillin conjugates | P. aeruginosa, E. coli, K. pneumoniae | Strong in vitro activity | nih.gov |

Antifungal Activity Evaluations

The antifungal potential of 3,4-diaminobenzoic acid derivatives has also been investigated. smolecule.com Benzimidazole (B57391) derivatives of 3,4-diaminobenzoic acid were screened against various fungal strains, including Candida albicans, Penicillium chrysogenum, and Aspergillus niger. derpharmachemica.com One particular derivative demonstrated more potent inhibition of Candida albicans and Saccharomyces cerevisiae than the standard drug, Ketoconazole. derpharmachemica.com Similarly, newly synthesized Schiff base compounds and their complexes have shown good to excellent antifungal activity. researchgate.net Benzoic acid derivatives isolated from the plant Piper cumanense were active against several phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov

Table 2: Antifungal Activity of 3,4-Diaminobenzoic Acid Derivatives

| Derivative/Complex | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Benzimidazole derivative | Candida albicans, Saccharomyces cerevisiae | More active than Ketoconazole | derpharmachemica.com |

| Benzimidazole derivative | Aspergillus niger, Penicillium chrysogenum | Comparable to Ketoconazole | derpharmachemica.com |

| Benzoic acid derivatives from Piper cumanense | Fusarium genus | Active | nih.gov |

Antioxidant Capacity and Mechanisms of Action

While direct studies on this compound are scarce, research on related benzoic acid derivatives provides insight into potential antioxidant activities. For example, 3,4-dihydroxybenzoic acid, also known as protocatechuic acid, has been identified as a potent antioxidant. mdpi.com It demonstrates significant radical scavenging activity and can protect cells from UVB-induced damage by reducing reactive oxygen species (ROS). mdpi.com The antioxidant mechanism of such compounds is often attributed to their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions. nih.gov For instance, caffeic acid (3,4-dihydroxycinnamic acid) effectively scavenges various radicals and shows strong inhibitory effects on lipid peroxidation. nih.gov Derivatives of 3,4-diaminobenzoic acid have also been noted for their promising antioxidant activity. Some metal complexes of Schiff bases derived from 3,4-diaminobenzoic acid have shown significant in vitro antioxidant capabilities when compared to reference molecules like vitamin C. researchgate.net

Impact on Proteostasis Network Modules (e.g., Ubiquitin-Proteasome and Autophagy-Lysosome Pathways)

The proteostasis network (PN) is crucial for maintaining cellular health by regulating protein synthesis, folding, and degradation. nih.govnih.gov Its decline is linked to aging and various diseases. frontiersin.org Research on benzoic acid derivatives isolated from the fungus Bjerkandera adusta has shown they can enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com

Specifically, one compound, 3-chloro-4-methoxybenzoic acid, was found to be a potent activator of cathepsins B and L, which are key lysosomal proteases in the ALP. mdpi.com In silico studies supported these findings, suggesting that these benzoic acid derivatives could be direct binders and modulators of cathepsins. mdpi.com Given that the functionality of both UPP and ALP diminishes with age, the hydroxybenzoic acid structure is considered a promising candidate for developing agents that can modulate the proteostasis network. mdpi.com The endoplasmic reticulum (ER) proteostasis network, in particular, plays a critical role in quality control, and its upregulation can influence the mutational tolerance of proteins. biorxiv.org

Metabolic Regulation and Associated Disorders (considering benzoic acid derivative context)

Benzoic acid and its derivatives can influence various metabolic pathways. nih.gov Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor, is a key target in metabolic regulation, affecting glucose and lipid metabolism, and is implicated in disorders like diabetes and obesity. researchgate.net Benzoic acid derivatives are being explored as potential TGR5 agonists. researchgate.net

In a study on the microalga Schizochytrium limacinum, four benzoic acid derivatives, including p-aminobenzoic acid, were shown to promote lipid accumulation. nih.gov Metabolomics analysis revealed that p-aminobenzoic acid enhanced glucose catabolism through glycolysis and the mevalonate (B85504) pathway while weakening the tricarboxylic acid (TCA) cycle, thereby channeling metabolites towards lipid synthesis. nih.gov Furthermore, benzoic acid has been shown to interfere with intermediary metabolisms such as the tricarboxylic acid cycle and fatty acid metabolism in other biological systems. nih.gov

Cytotoxicity Investigations (for derivatives and complexes)

The cytotoxic potential of derivatives and metal complexes of 3,4-diaminobenzoic acid has been evaluated against various cancer cell lines. Palladium(II) complexes with dinitrogen ligands, including 3,4-diaminobenzoic acid (DABA), have been synthesized and tested. mdpi.comresearchgate.net The complex [Pd(DABA)Cl2] demonstrated the highest inhibition percentage (68–71%) against breast (MCF-7), prostate (PC3), and liver (HEPG2) cancer cell lines. mdpi.comresearchgate.net

Similarly, soluble ruthenium(II) complexes with 3,4-diaminobenzoic acid have been prepared and show noticeable cytotoxicity against several cancer cell lines, including MCF-7, HCT-116 (colon), PC-3, and HepG-2. researchgate.net Another study on ruthenium(II) complexes with 3,4-diaminobenzoic acid reported moderate activity against the L20B cell line. dntb.gov.ua These findings suggest that metal complexes incorporating this benzoic acid derivative are promising candidates for further development as anticancer agents.

Table 3: Cytotoxicity of 3,4-Diaminobenzoic Acid (DABA) Complexes

| Complex | Cell Line(s) | Activity/Result | Reference |

|---|---|---|---|

| [Pd(DABA)Cl2] | MCF-7 (breast), PC3 (prostate), HEPG2 (liver) | 68–71% inhibition | mdpi.com, researchgate.net |

| Soluble Ru(II) complexes with DABA | MCF-7, HCT-116, PC-3, HepG-2 | IC50: 0.017–0.083 µM (MCF-7) | researchgate.net |

| Ru(II) complexes with DABA | L20B | Moderate activity | dntb.gov.ua |

Conclusion

Precursor Synthesis and Functional Group Transformations

The availability of the key precursor, 3,4-Diaminobenzoic acid, is crucial for the synthesis of this compound. This section details its preparation and the strategic functionalization approaches involved.

Preparation of 3,4-Diaminobenzoic Acid as a Key Intermediate

3,4-Diaminobenzoic acid is an important intermediate that can be synthesized through a multi-step sequence starting from more readily available materials like 4-aminobenzoic acid. researchgate.net A common synthetic pathway involves the following transformations:

Acetylation: The amino group of 4-aminobenzoic acid is first protected by acetylation with acetic anhydride to form 4-acetamidobenzoic acid. guidechem.comresearchgate.net

Nitration: The protected compound is then nitrated, typically using a mixture of nitric acid and sulfuric acid or another nitrating agent, to introduce a nitro group at the 3-position, yielding 3-nitro-4-acetamidobenzoic acid. guidechem.comresearchgate.net

Hydrolysis: The acetyl group is subsequently removed by hydrolysis, usually under basic conditions with a reagent like potassium hydroxide, to give 4-amino-3-nitrobenzoic acid. guidechem.comresearchgate.net

Reduction: The final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents. A notable method involves the use of sodium sulfhydrate (NaSH), which has been shown to be effective for this transformation. google.com Another established method is catalytic hydrogenation. An alternative, hydrogen gas-free reduction can be performed using ammonium (B1175870) formate. usm.edu Microwave-assisted reduction using ammonium sulfide (B99878) has also been reported to be highly efficient, affording 3,4-Diaminobenzoic acid in excellent yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid Precursors researchgate.net

| Step | Reagent/Condition (Conventional) | Yield (Conventional) | Reagent/Condition (Microwave) | Yield (Microwave) |

| Acetylation | Acetic Anhydride, reflux | --- | Acetic Anhydride, 800W, 5 min | 93.8% |

| Nitration | Conc. Nitric Acid, ice bath | --- | Conc. Nitric Acid, high power, 3 min | 85.3% |

| Hydrolysis | 50% KOH, reflux | --- | 50% KOH, high power, 5 min | 93.1% |

| Reduction | Ammonium Sulfide, reflux | --- | 9% Ammonium Sulfide, 800W, 5 min | 90.8% |

Regioselective Functionalization Approaches

Regioselectivity is a critical consideration in the synthesis of derivatives of 3,4-Diaminobenzoic acid, particularly when different functional groups are to be introduced at the two non-equivalent amino positions. The 3-amino group is generally more reactive than the 4-amino group. thieme-connect.com

In the context of solid-phase peptide synthesis, strategies have been developed to achieve regioselective acylation. One approach involves the use of a 4-amino-3-nitrobenzoic acid linker, where the less reactive 4-amino group is utilized for attachment to a solid support, leaving the 3-position (as a nitro group) to be modified later. thieme-connect.com After peptide chain elongation, the nitro group can be reduced to an amine, which can then be further functionalized. thieme-connect.com

Another strategy for regioselective functionalization involves the use of protecting groups. For instance, the more reactive 3-amino group can be selectively protected, allowing for chemical modification at the 4-amino position. Subsequent deprotection of the 3-amino group would then allow for its functionalization. The development of methods for the regioselective N-1 substitution of related heterocyclic structures, like dihydrouracils, using palladium-catalyzed cross-coupling highlights the ongoing interest in controlling regioselectivity in complex molecules. nih.gov

Advanced Synthetic Techniques and Yield Optimization

To improve the efficiency and yield of the synthesis of this compound and its precursors, various advanced techniques are being explored. As previously discussed, microwave-assisted synthesis stands out as a key technology for accelerating reactions and improving yields. researchgate.net

One-Step Synthesis of Diacetamidobenzoate Derivatives

A notable advancement in the synthesis of this compound derivatives involves the one-step coupling of 3,4-diaminobenzoic acid (Dbz) with N-protected amino acids. This method provides an efficient route to produce 3-(N-protected-amino acid)-3,4-diaminobenzoic acids, which are valuable precursors for solid-phase peptide synthesis and the creation of C-terminally modified peptides. nih.gov

The reaction typically involves the use of a coupling agent to facilitate the amide bond formation between the amino acid and one of the amino groups of 3,4-diaminobenzoic acid. A common N-protecting group used in this context is the fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for selective protection during peptide synthesis. chemimpex.com The choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

One reported method utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent in the presence of a base such as N-methylmorpholine (NMM). japsonline.com The reaction is typically carried out in a solvent like dimethylformamide (DMF). The general procedure involves pre-activating the Fmoc-amino acid with HATU and NMM, followed by the addition of 3,4-diaminobenzoic acid. japsonline.commdpi.com This approach has been successfully applied to a variety of Fmoc-amino acids, yielding the desired products in moderate to excellent yields. japsonline.com

The table below summarizes the synthesis of various 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid derivatives using a one-step method.

| Fmoc-Amino Acid | Coupling Agent | Base | Solvent | Yield (%) | Reference |

| Fmoc-Phe-OH | HATU | NMM | DMF | Not Specified | japsonline.com |

| Fmoc-Gly-OH | HATU | Not Specified | DMF | 90 | mdpi.com |

| Fmoc-Ser(tBu)-OH | HATU | NMM | DMF | Not Specified | mdpi.com |

| Fmoc-Asp(OtBu)-OH | HATU | Not Specified | DMF | 93 | nih.gov |

| Fmoc-Ala-Dbz-OH | HATU | Not Specified | DMF | Not Specified | nih.gov |

| Fmoc-Met-Dbz-OH | HATU | Not Specified | DMF | Not Specified | nih.gov |

| Fmoc-Cys(Trt)-OH | HATU | Not Specified | DMF | 60 | nih.gov |

Table 1: One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acid Derivatives

Coupling Reactions for Complex Adducts

3,4-Diaminobenzoic acid, the precursor to this compound, serves as a versatile building block for the synthesis of more complex adducts, particularly heterocyclic systems like benzimidazoles. mdpi.comrsc.orgscience.org.genih.gov These reactions typically involve the condensation of the two amino groups of 3,4-diaminobenzoic acid with a suitable coupling partner, such as an aldehyde or a carboxylic acid, to form the imidazole (B134444) ring.

One common approach is the Phillips-Hill synthesis, where 3,4-diaminobenzoic acid is reacted with a carboxylic acid in the presence of an acid catalyst, such as 4N HCl, under reflux conditions. japsonline.com This method has been used to synthesize various 2-substituted-1H-benzimidazole-5-carboxylic acids. For example, reacting 3,4-diaminobenzoic acid with formic acid, acetic acid, or trifluoroacetic acid yields the corresponding 2-H, 2-methyl, or 2-trifluoromethyl benzimidazole (B57391) derivatives. japsonline.com

More complex adducts can be formed by using more elaborate carboxylic acids. For instance, the coupling of 3,4-diaminobenzoic acid with 1-adamantane carboxylic acid chloride, followed by cyclization, leads to the formation of 5(6)-carboxy-2-(1-adamantyl)benzimidazole. science.org.ge This benzimidazole derivative can then undergo further coupling reactions, such as amidation of the carboxylic acid group with various amines to produce a range of amide derivatives. science.org.ge

Another strategy involves the condensation of 3,4-diaminobenzoic acid with aldehydes. The reaction of 3,4-diaminobenzoic acid with various substituted benzaldehydes in the presence of sodium metabisulfite (B1197395) leads to the formation of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids. rsc.orgnih.gov These products can be further modified, for example, by reducing the carboxylic acid to an alcohol, which is then oxidized to an aldehyde. This new aldehyde functionality can then participate in subsequent reactions, such as the Knoevenagel condensation, to build even more complex structures. rsc.orgnih.gov

The synthesis of symmetrical tetra-benzimidazoles has also been reported, where 5-carboxybenzimidazole monomers, derived from 3,4-diaminobenzoic acid, are coupled to a central core via amide linkages using coupling agents like EDC/HOBt. japsonline.com

Furthermore, 3,4-diaminobenzoic acid can be used to form Schiff base ligands through condensation with aldehydes like 2-hydroxybenzaldehyde derivatives. nih.govresearchgate.net These tetradentate Schiff base ligands can then be complexed with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form complex metal adducts. nih.govresearchgate.net

The table below provides examples of complex adducts synthesized from 3,4-diaminobenzoic acid.

| Coupling Partner | Reaction Type | Resulting Adduct | Reference |

| 1-Adamantane carboxylic acid chloride | Amidation and Cyclization | 5(6)-Carboxy-2-(1–adamantyl)benzimidazole | science.org.ge |

| Substituted benzaldehydes | Condensation | 2-Aryl-1H-benzo[d]imidazole-6-carboxylic acids | rsc.orgnih.gov |

| Formic acid | Phillips-Hill Synthesis | 1H-Benzimidazole-5-carboxylic acid | japsonline.com |

| 2-Hydroxybenzaldehyde derivatives | Condensation (Schiff Base formation) | Tetradentate Schiff base ligands | nih.govresearchgate.net |

| 5-Carboxybenzimidazoles | Amide coupling | Symmetrical amide-linked tetra-benzimidazoles | japsonline.com |

Table 2: Examples of Complex Adducts Synthesized from 3,4-Diaminobenzoic Acid

Applications in Advanced Materials Science and Engineering

Polymer Synthesis and Properties

In polymer science, the core utility of 3,4-diacetamidobenzoic acid stems from its precursor, 3,4-diaminobenzoic acid (DABA). The diacetamido form serves as a protected monomer, which, after deprotection, can be integrated into polymer chains to create aromatic polyamides and related structures with enhanced characteristics.

This compound is fundamentally an N-protected derivative of 3,4-diaminobenzoic acid. The acetyl groups (-COCH₃) serve as temporary protecting groups for the highly reactive amine functionalities. This protection is crucial for controlling reaction pathways and preventing unwanted side reactions during the synthesis of more complex molecules.

For the compound to be used as a monomer in polycondensation reactions to form polyamides, the amine groups must be deprotected. This is typically achieved through hydrolysis under acidic or basic conditions, yielding the trifunctional 3,4-diaminobenzoic acid monomer. This deacetylation step is critical as it liberates the nucleophilic amine groups, enabling them to react with electrophilic species like diacyl chlorides. google.com

Once deprotected, the resulting 3,4-diaminobenzoic acid offers three reactive sites for polymerization: two amino groups and one carboxylic acid group. This trifunctional nature allows for several polycondensation strategies:

As a Diamino Monomer: The two amino groups can react with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form a polyamide. In this scenario, the benzoic acid's carboxyl group remains as a pendant functional group attached to the polymer backbone.

As an Amino Acid Monomer: The molecule can theoretically undergo self-polycondensation, where the amino group of one monomer reacts with the carboxylic acid group of another. However, this often requires activation of the carboxylic acid and can lead to lower molecular weight polymers compared to reactions with more reactive comonomers. google.com

As an Acid Monomer: After suitable modification, the carboxylic acid can be activated to react with other diamine monomers.

The most common approach involves using the diamino functionality to react with aromatic diacyl chlorides, a method widely employed for synthesizing high-performance aromatic polyamides. rasayanjournal.co.inyoutube.com

The integration of the 3,4-diaminobenzoic acid moiety introduces a unique structural element into polymer chains. When copolymerized with aromatic diacids (such as terephthaloyl chloride or isophthaloyl chloride), it forms aromatic polyamides (aramids) with pendant carboxylic acid groups. researchgate.netresearchgate.net

The structure of these polymers can be represented as follows:

[-(CO-Ar-CO-NH-Ar'(COOH)-NH)-]n

Here, -Ar- represents the aromatic group from the diacid, and -Ar'(COOH)- represents the 3,4-diaminobenzoic acid residue. The presence of the pendant -COOH group disrupts the chain symmetry and regularity that is typical of linear aramids. This structural irregularity hinders close chain packing and can reduce crystallinity, which in turn enhances the polymer's solubility in organic solvents. researchgate.netncl.res.in This improved processability is a significant advantage over many conventional high-performance aromatic polymers that are often insoluble and intractable. mdpi.com

Furthermore, the pendant carboxylic acid groups serve as reactive sites for post-polymerization modification. They can be used to:

Create cross-linking points to improve thermal and mechanical stability.

Graft other polymer chains to produce copolymers with tailored properties.

Introduce specific functionalities, such as photosensitive groups or moieties that enhance adhesion.

The incorporation of aromatic diamino acid units, such as those derived from this compound, has a profound impact on the properties of the resulting polymers. Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength, stemming from the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between amide linkages. nih.gov

Thermal Properties: Polymers synthesized from 3,5-diaminobenzoic acid (an isomer of 3,4-DABA) exhibit high thermal stability, with decomposition temperatures typically starting above 400°C. researchgate.net The glass transition temperatures (Tg) of such polymers are also high, often falling in the range of 250–300°C, which allows them to retain their mechanical integrity at elevated temperatures. researchgate.net The rigid aromatic structure is the primary contributor to this thermal robustness. nih.govmdpi.com

Mechanical Properties: While the introduction of pendant groups can slightly reduce properties like tensile modulus compared to highly crystalline, linear aramids, these polymers still exhibit excellent mechanical performance. Films cast from solutions of polyamides containing pendant groups are generally flexible, tough, and strong. mdpi.com The amorphous nature resulting from the disrupted chain packing often leads to good film-forming capabilities. nih.gov For example, aromatic polyamides with various pendant groups have been reported to exhibit high tensile strengths and moduli. mdpi.com

The table below summarizes typical properties for aromatic polyamides containing structural features analogous to what would be expected from the incorporation of 3,4-diaminobenzoic acid.

| Property | Typical Value Range for Analogous Aromatic Polyamides | Source(s) |

| Glass Transition Temperature (Tg) | 215 - 302 °C | researchgate.netrsc.org |

| 10% Weight Loss Temperature (TDT₁₀) | > 370 °C | rsc.org |

| Initial Decomposition Temperature | > 430 °C | researchgate.net |

| Tensile Strength | 82 - 115 MPa | mdpi.com |

| Tensile Modulus | 2.0 - 3.2 GPa | mdpi.com |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | researchgate.netncl.res.in |

Corrosion Protection Technologies

The functional groups within this compound—amides, a carboxylic acid, and an aromatic ring—make it a candidate for applications in corrosion protection. These features allow the molecule to interact with metal surfaces, forming protective layers that inhibit the electrochemical processes responsible for corrosion.

The sol-gel process is a versatile method for creating protective coatings on metal substrates. It involves the hydrolysis and condensation of metal alkoxide precursors (e.g., silicon or titanium alkoxides) to form a solid oxide network. srce.hr The reactivity of these precursors is often very high, leading to rapid and uncontrolled precipitation.

Chelating agents are frequently added to the sol-gel formulation to moderate this reactivity. researchgate.net These agents are organic molecules that can form coordinate bonds with the metal atom of the alkoxide precursor, effectively reducing the number of sites available for hydrolysis. srce.hr This controlled reaction rate leads to the formation of more uniform, dense, and crack-free coatings with better adhesion and protective properties.

While direct studies on this compound as a chelating agent in sol-gel synthesis are not prominent, its molecular structure suggests potential for such a role. The carboxylic acid group (-COOH) and the oxygen atoms of the amide groups (-NH-C=O) can act as Lewis bases, donating electron pairs to coordinate with metal centers from the alkoxide precursors. This interaction would stabilize the precursor, slow the gelation process, and allow for the formation of a more ordered hybrid organic-inorganic network. Research on p-aminobenzoic acid (PABA) has shown it can function as an "interfacial protector" in sol-gel synthesis, preventing undesirable interactions and improving the final structure of the material. researchgate.net It is plausible that this compound could perform a similar function, integrating into the sol-gel matrix and enhancing its barrier properties against corrosive agents.

This compound and its parent compound, 3,4-diaminobenzoic acid, belong to a class of organic compounds known as adsorption inhibitors for corrosion. The mechanism of protection involves the spontaneous adsorption of the inhibitor molecules onto the metal surface, forming a thin, protective barrier that isolates the metal from the corrosive environment. researchgate.netresearchgate.net

The effectiveness of these molecules as corrosion inhibitors is attributed to several factors:

Aromatic Ring: The π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of metal atoms (like iron), contributing to a strong adsorption bond. royalsocietypublishing.org

Heteroatoms: The nitrogen and oxygen atoms in the amine/amide and carboxylic acid groups possess lone pairs of electrons, which can be shared with the metal surface to form coordinate bonds. nih.gov

Functional Groups: The carboxylic acid group can interact strongly with positively charged sites on the metal surface, which are often present in acidic corrosion environments. researchgate.netekb.eg

Studies on aminobenzoic acid isomers have confirmed their ability to inhibit the corrosion of mild steel in acidic solutions. researchgate.netbohrium.com The molecules adsorb on the metal, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The formation of this adsorbed layer creates a physical barrier that blocks active sites and prevents aggressive species, such as chloride ions, from reaching the surface. nih.govampp.org This leads to a significant reduction in the corrosion rate. The orientation and packing of the adsorbed molecules play a critical role in the level of protection achieved. mdpi.commdpi.com

Sensor Development and Biosensing

Electrochemical Detection and Redox Labeling

No research findings were identified that describe the use of This compound for electrochemical detection or as a redox label. Research in this area has utilized the related compound, 3,4-Diaminobenzoic acid , as a redox-active molecule for these purposes.

Potentiometric Electronic Tongue Arrays

There is no information available in the search results regarding the application of This compound in the fabrication or function of potentiometric electronic tongue arrays. Studies on electronic tongues have, however, incorporated sensors based on the electropolymerization of 3,4-Diaminobenzoic acid .

Advanced Analytical Methodologies for 3,4 Diacetamidobenzoic Acid

Chromatographic Techniques for Separation and Quantification (e.g., HPLC/MS for metabolites)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 3,4-diacetamidobenzoic acid and its potential metabolites. When coupled with mass spectrometry (HPLC/MS), it provides a powerful tool for both identifying and measuring the concentration of these compounds, even at low levels. nih.govresearchgate.net

Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. zodiaclifesciences.comhelixchrom.com The separation is based on the differential partitioning of the analyte between the two phases. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter that influences retention time by controlling the ionization state of the carboxylic acid group. zodiaclifesciences.com A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile. nih.govupb.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples containing metabolites with varying polarities. upb.ro

For the analysis of metabolites, which may include hydrolyzed, conjugated (e.g., glucuronide or sulfate), or methylated products, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (like Orbitrap MS) is particularly effective. nih.gov This combination offers rapid analysis times and the ability to distinguish between structurally similar compounds based on their accurate mass measurements and fragmentation patterns. nih.gov Quantification is typically achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and instrument response. researchgate.net

Table 1: Illustrative HPLC/MS Parameters for this compound Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 3 µm particle size). nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A: 0.1-0.2% Formic acid in water. B: Acetonitrile with 0.1-0.2% formic acid. nih.gov |

| Elution Mode | The method of changing mobile phase composition. | Gradient elution, starting with a low percentage of B and increasing over time. upb.ro |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 - 0.8 mL/min. researchgate.netmassbank.eu |

| Detection | The method used to detect the compound after separation. | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI). nih.gov |

| Ionization Mode | Determines whether positive or negative ions are detected. | Negative ion mode ([M-H]⁻) is often suitable for carboxylic acids. massbank.eu |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides precise information about the compound's molecular weight and elemental composition, and its fragmentation patterns offer deep insights into its chemical structure.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. For this compound (C11H12N2O4, molecular weight 236.22 g/mol ), analysis in negative ion mode would be expected to show a prominent pseudomolecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 235.07. massbank.eu High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with very high accuracy, which is crucial for confirming the elemental formula. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In an MS/MS experiment, the parent ion (e.g., m/z 235.07) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. massbank.eu The fragmentation of this compound would likely involve the loss of the carboxyl group (-COOH), acetyl groups (-COCH3), or combinations thereof. Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and to differentiate it from its isomers, such as 3,5-diacetamidobenzoic acid. massbank.eu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| Precursor Ion (Negative Mode) | 235.0724 | [M-H]⁻, the deprotonated molecule. massbank.eu |

| Product Ion | 193.06 | [M-H - C2H2O]⁻, loss of a ketene molecule from an acetamido group. |

| Product Ion | 175.05 | [M-H - CO2 - H2O]⁻, loss of carbon dioxide and water. |

| Product Ion | 151.08 | [M-H - 2(C2H2O)]⁻, loss of two ketene molecules. |

| Product Ion | 134.06 | Loss of both acetyl groups. |

Note: This table is predictive and based on the fragmentation of the isomer 3,5-diacetamidobenzoic acid and general fragmentation rules. Actual fragmentation may vary. massbank.eu

Electrochemical Analysis and Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of this compound. These techniques rely on the compound's ability to be oxidized or reduced at an electrode surface. The presence of the aromatic ring and the amino groups (in its precursor, 3,4-diaminobenzoic acid) suggests that the molecule is electrochemically active. researchgate.net

Cyclic voltammetry (CV) can be used to study the redox behavior of the compound, identifying the potentials at which oxidation and reduction occur. researchgate.net This information is fundamental for developing more sensitive detection methods like differential pulse voltammetry or square wave voltammetry. A sensor for this compound could be fabricated by modifying an electrode surface (e.g., a glassy carbon electrode) with materials that enhance sensitivity and selectivity, such as multi-walled carbon nanotubes or electropolymerized films. mdpi.comdntb.gov.ua For instance, sensors based on electropolymerized aminobenzoic acids have been successfully used to detect other analytes, a principle that could be adapted for this compound. mdpi.com

Electrochemical impedance spectroscopy (EIS) is another powerful technique that measures the resistance to charge transfer at the electrode-solution interface. researchgate.net The binding or reaction of this compound on a specially prepared electrode surface would alter the impedance, providing a basis for a highly sensitive, label-free detection system. researchgate.net

Table 3: Potential Electrochemical Techniques for this compound Analysis

| Technique | Principle | Application |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Characterizes the redox properties (oxidation/reduction potentials) of the analyte. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses of fixed magnitude on a linear potential ramp, measuring current before and after each pulse. | Provides high sensitivity for quantitative analysis by minimizing background capacitive currents. |

| Square Wave Voltammetry (SWV) | A large-amplitude differential technique where a square wave is superimposed on a staircase potential waveform. | Offers rapid and highly sensitive measurements, suitable for trace analysis. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies. | Used to probe interfacial properties and develop label-free biosensors. researchgate.net |

Solid-Phase Extraction Techniques for Sample Preparation

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. sigmaaldrich.com Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes like this compound from complex samples such as plasma, urine, or environmental water. researchgate.net

The selection of the appropriate SPE sorbent is key and depends on the physicochemical properties of the analyte and the sample matrix. sigmaaldrich.com Since this compound is a polar, acidic compound, a reversed-phase or a mixed-mode ion-exchange sorbent would be suitable. nih.gov For example, a polymeric reversed-phase sorbent can retain the compound through hydrophobic interactions. greyhoundchrom.com

A typical SPE procedure involves four main steps:

Conditioning: The sorbent is wetted, usually with an organic solvent like methanol, followed by an equilibration step with water or a buffer at a specific pH. youtube.com This prepares the sorbent for sample interaction.

Loading: The pre-treated sample is passed through the SPE cartridge. The flow rate should be slow and consistent to ensure efficient retention of the analyte on the sorbent. youtube.comlabrulez.com For acidic compounds, the sample pH is often adjusted to be at least 2 units below the pKa to ensure the molecule is in its neutral, less polar form, thereby enhancing retention on a reversed-phase sorbent. sigmaaldrich.com

Washing: A specific solvent is used to wash away interfering compounds from the sorbent while the analyte of interest remains bound. youtube.com This step is crucial for improving the selectivity and cleanliness of the final extract. sigmaaldrich.com

Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, releasing the analyte for collection. youtube.com For an acidic compound retained on a reversed-phase sorbent, an organic solvent, possibly with a basic modifier, would be effective for elution. sigmaaldrich.com The collected eluate can then be evaporated and reconstituted in a suitable solvent for chromatographic analysis.

Table 4: General Solid-Phase Extraction Protocol for an Acidic Compound

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Pass 1-2 column volumes of methanol, followed by 1-2 column volumes of water (pH adjusted to ~2-3). sigmaaldrich.com | To activate the sorbent and create an environment suitable for analyte retention. |

| 2. Sample Loading | Pass the sample (with pH adjusted to ~2-3) through the sorbent at a slow, steady flow rate (e.g., 1-2 drops/sec). sigmaaldrich.com | To adsorb the analyte onto the solid phase. |

| 3. Washing | Wash the sorbent with a weak solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences. sigmaaldrich.com | To remove co-adsorbed impurities without eluting the analyte. |

| 4. Elution | Elute the analyte with a strong, non-polar solvent like methanol or acetonitrile, potentially modified with a small amount of base (e.g., ammonium hydroxide). sigmaaldrich.com | To desorb the pure, concentrated analyte for analysis. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-diaminobenzoic acid |

| 3,5-diacetamidobenzoic acid |

| 4-acetamidobenzoic acid |

| Acetonitrile |

| Ammonium acetate |

| Ammonium hydroxide |

| Formic acid |

Emerging Research Directions and Future Perspectives

Rational Design of Novel 3,4-Diacetamidobenzoic Acid Derivatives with Tailored Bioactivity

The rational design of novel derivatives of this compound is a key area for future research, aiming to optimize their therapeutic properties and minimize potential off-target effects. This approach relies on a deep understanding of the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the chemical structure of the parent molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric features and develop more potent and selective agents.

Future research in this area will likely focus on several key strategies:

Scaffold Hopping and Bioisosteric Replacement: To explore new chemical space and improve physicochemical properties, researchers may employ scaffold hopping techniques, replacing the core benzoic acid structure with other cyclic systems while retaining the key diacetamido functionalities. Additionally, bioisosteric replacement of the carboxylic acid or acetamido groups with other functional groups that mimic their size, shape, and electronic properties could lead to derivatives with improved metabolic stability and oral bioavailability.

Computational Modeling and In Silico Screening: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the design of new derivatives. These methods can predict the binding affinity of virtual compounds to specific biological targets, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments for weak binding to a biological target. Once identified, these fragments can be grown or linked together to create more potent lead compounds. The this compound scaffold itself, or fragments thereof, could be used in FBDD campaigns to identify novel binders for a range of therapeutic targets.

A hypothetical example of rational design could involve the synthesis of a series of this compound amides, where the carboxylic acid is coupled with different amino acids or small molecule amines. The biological activity of these derivatives would then be evaluated to determine the optimal substituent for a desired therapeutic effect.

Multitargeting Approaches in Drug Discovery

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. Multitargeting, the intentional design of a single molecule to interact with multiple targets, has emerged as a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The this compound scaffold, with its potential for diverse chemical modifications, is well-suited for the development of multitargeted ligands.

Future research in this area could explore the following avenues:

Design of Dual-Target Inhibitors: By incorporating pharmacophoric elements known to interact with two different targets into a single molecule, it may be possible to develop dual-target inhibitors with synergistic activity. For example, a derivative of this compound could be designed to simultaneously inhibit two enzymes involved in a particular disease pathway.

Polypharmacology Profiling: A systematic screening of this compound and its derivatives against a broad panel of biological targets could reveal unexpected polypharmacological profiles. This information could then be used to repurpose existing compounds for new therapeutic indications or to guide the design of new multitargeted agents.

Integration with Systems Biology: By combining experimental data with computational models of biological networks, researchers can identify key nodes in a disease pathway that are amenable to multitargeting. This systems-level understanding can inform the rational design of multitargeted drugs based on the this compound scaffold.

An example of a multitargeting approach could involve the development of a this compound derivative that not only inhibits a key enzyme but also modulates the activity of a related receptor, thereby addressing two different aspects of a complex disease.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in pharmaceutical research and manufacturing. The application of these principles to the synthesis of this compound and its derivatives can lead to more sustainable and cost-effective production methods.

Future research in this area is likely to focus on:

Use of Greener Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal of green chemistry. Similarly, the use of less toxic and more sustainable reagents can significantly reduce the environmental footprint of a synthetic process.

Catalytic Methods: The development of highly efficient catalytic methods, including biocatalysis and chemocatalysis, can reduce the need for stoichiometric reagents and minimize waste generation. For instance, the use of enzymes to catalyze the amidation of 3,4-diaminobenzoic acid could provide a greener alternative to traditional chemical methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced energy consumption compared to conventional heating methods. nih.govajrconline.org The application of microwave-assisted synthesis to the preparation of this compound and its derivatives could offer a more sustainable and efficient approach. oatext.comresearchgate.netnih.gov

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better process control, and reduced waste. The development of continuous flow methods for the synthesis of this compound could lead to more efficient and scalable manufacturing processes.

A practical example of a green chemistry approach would be the development of a one-pot, microwave-assisted synthesis of this compound from 3,4-diaminobenzoic acid in a green solvent, catalyzed by a recyclable solid-supported catalyst.

Advanced Characterization Techniques (e.g., Cryo-EM, High-Resolution Mass Spectrometry)

The detailed structural and analytical characterization of this compound and its derivatives is crucial for understanding their mechanism of action and for ensuring their quality and purity. Advanced analytical techniques, such as cryo-electron microscopy (Cryo-EM) and high-resolution mass spectrometry (HRMS), are playing an increasingly important role in this endeavor.

Future applications of these techniques in the context of this compound research include:

Cryo-EM for Structure-Based Drug Design: Cryo-EM has emerged as a powerful tool for determining the three-dimensional structures of biological macromolecules at near-atomic resolution. nih.govnih.govthermofisher.comthermofisher.comresearchgate.net This technique can be used to visualize the binding of this compound derivatives to their protein targets, providing invaluable insights for structure-based drug design. thermofisher.com

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling: HRMS provides highly accurate mass measurements, enabling the confident identification and quantification of small molecules in complex biological matrices. thermofisher.comnih.govwaters.com This technique can be used to study the metabolism of this compound and its derivatives in vitro and in vivo, as well as for impurity profiling in drug substance and product. nih.gov

Solid-State NMR for Characterization of Polymorphs: The physical form of a drug substance can have a significant impact on its solubility, stability, and bioavailability. Solid-state nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for characterizing the different polymorphic forms of a crystalline solid, which is essential for ensuring the consistency and quality of the final drug product.

An example of the application of these techniques would be the use of Cryo-EM to solve the co-crystal structure of a this compound derivative bound to its target enzyme, followed by HRMS analysis to identify its major metabolites in a preclinical animal model.

Translational Research and Preclinical Development

The ultimate goal of drug discovery is to translate promising lead compounds into effective and safe medicines for patients. This requires a rigorous process of preclinical development, which involves a series of in vitro and in vivo studies to assess the efficacy, safety, and pharmacokinetic properties of a drug candidate before it can be tested in humans.

The preclinical development of a this compound-based drug candidate would typically involve the following stages:

In Vitro Pharmacology and Toxicology: A comprehensive panel of in vitro assays would be used to confirm the on-target activity of the compound, assess its selectivity against off-targets, and evaluate its potential for cytotoxicity and genotoxicity.

Pharmacokinetics and Drug Metabolism: Studies in animal models would be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is crucial for selecting an appropriate dose and dosing regimen for clinical studies.

In Vivo Efficacy Studies: The therapeutic efficacy of the compound would be evaluated in relevant animal models of the target disease. These studies provide proof-of-concept for the clinical development of the drug candidate.

Safety Pharmacology and Toxicology: A battery of in vivo studies would be performed to assess the potential for adverse effects on major organ systems, such as the cardiovascular, respiratory, and central nervous systems.

The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory authorities and initiating clinical trials in humans. The preclinical development of a para-aminobenzoic acid derivative for bladder cancer provides a relevant example of this process. semanticscholar.orgresearchgate.net

Q & A

Q. What are the established protocols for synthesizing 3,4-Diacetamidobenzoic acid, and which analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : A common approach involves refluxing substituted benzoic acid derivatives with acetamide precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) to facilitate acetylation . Post-synthesis, purity can be assessed using HPLC with mobile phases optimized for retention time separation (e.g., acetonitrile in phosphate buffer with surfactants like SOS) . Structural confirmation requires FT-IR for functional group analysis (amide C=O stretch at ~1650 cm⁻¹) and NMR (¹H/¹³C) to verify acetamido group positions. Mass spectrometry (ESI-MS) is recommended for molecular weight validation.

Q. What are the essential safety measures and storage conditions for this compound to prevent occupational hazards in laboratory settings?

- Methodological Answer : Handling requires PPE (nitrile gloves, lab coats, and safety goggles) to avoid skin/eye contact, as related benzoic acid derivatives are known irritants . Storage should be in airtight containers within ventilated cabinets to prevent dust accumulation, which may pose combustion risks . Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of via approved waste facilities. Always reference Safety Data Sheets (SDS) for compound-specific hazards and first-aid protocols .

Advanced Research Questions

Q. How can researchers optimize HPLC parameters to achieve baseline separation of this compound from structurally similar impurities?

- Methodological Answer : Co-elution challenges arise due to structural analogs (e.g., 3,5-diacetamido isomers). To resolve this:

- Adjust the mobile phase composition: Test acetonitrile gradients (5–25%) in phosphate buffer (pH 3–5) to modulate retention times .

- Incorporate ion-pair reagents (e.g., 4 mM sodium octane sulfonate) to enhance selectivity for polar acetamido groups .

- Validate separation using diode-array detection (DAD) at λ = 254 nm, comparing peak purity spectra against reference standards.

Q. What in vitro assays are recommended to elucidate the anticancer mechanisms of this compound, and how should data be interpreted to distinguish cytotoxic effects from apoptosis induction?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin-based assays to quantify IC₅₀ values across cancer cell lines (e.g., lung A549, breast MCF-7). Normalize results to untreated controls and account for solvent toxicity .

- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry to differentiate early/late apoptotic cells from necrotic populations. Confirm with caspase-3/7 activation assays .

- Metabolic Inhibition Studies : Measure lactate production (via colorimetric kits) to assess glycolysis suppression, a common mechanism for benzoic acid derivatives .

- Data Interpretation : Use dose-response curves and statistical models (e.g., ANOVA with Tukey post hoc) to distinguish direct cytotoxicity (dose-independent necrosis) from apoptosis (caspase-dependent, dose-responsive).

Contradictions and Considerations

- Synthetic Protocols : While reflux with acetic acid is standard, alternative catalysts (e.g., H₂SO₄) may improve yields but require rigorous pH control to avoid byproducts .

- Analytical Variability : Mobile phase pH significantly affects retention behavior; conflicting reports suggest pH 3–5 as optimal, necessitating empirical validation for specific instruments .

Featured Recommendations

| Most viewed | ||